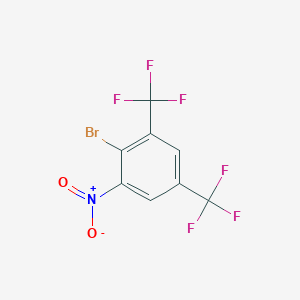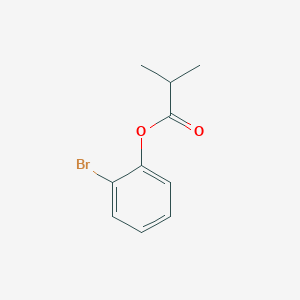
(2-Bromophenyl) 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromophenyl) 2-methylpropanoate is a chemical compound that has been widely used in scientific research. This compound is also known as 2-bromo-2-methylpropionyl bromide or BMMPB. It is a white crystalline powder that is soluble in organic solvents. The chemical formula for (2-Bromophenyl) 2-methylpropanoate is C10H11BrO2.
Mechanism of Action
The mechanism of action of (2-Bromophenyl) 2-methylpropanoate is not well understood. However, it is believed to act as an alkylating agent, which means that it can react with nucleophilic groups in proteins and other biomolecules. This can lead to changes in the structure and function of these molecules, which can have a variety of effects on biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Bromophenyl) 2-methylpropanoate are not well characterized. However, it is known to have cytotoxic effects on some types of cells, which means that it can cause cell death. It has also been shown to have antitumor activity in some animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2-Bromophenyl) 2-methylpropanoate in lab experiments is its versatility. It can be used as a reagent for a wide variety of reactions, and it is relatively easy to synthesize. However, one of the main limitations of this compound is its cytotoxicity, which can make it difficult to work with in certain experiments. It is also important to handle this compound with care, as it can be hazardous if not handled properly.
Future Directions
There are many future directions for research involving (2-Bromophenyl) 2-methylpropanoate. One potential area of interest is in the development of new drugs and pharmaceuticals. This compound has already shown promise as an antitumor agent, and it may have other therapeutic applications as well. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on biological systems.
Synthesis Methods
The synthesis of (2-Bromophenyl) 2-methylpropanoate can be achieved by reacting 2-bromophenol with 2-methylpropionyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as acetone or dimethylformamide. The yield of the reaction is typically around 60-70%.
Scientific Research Applications
(2-Bromophenyl) 2-methylpropanoate has been used in scientific research for a variety of purposes. One of the most common applications of this compound is as a reagent for the synthesis of other compounds. It is also used as a building block for the synthesis of complex organic molecules. In addition, (2-Bromophenyl) 2-methylpropanoate has been used in the development of new drugs and pharmaceuticals.
properties
CAS RN |
106141-06-4 |
|---|---|
Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.1 g/mol |
IUPAC Name |
(2-bromophenyl) 2-methylpropanoate |
InChI |
InChI=1S/C10H11BrO2/c1-7(2)10(12)13-9-6-4-3-5-8(9)11/h3-7H,1-2H3 |
InChI Key |
DKAZQOJDVJXMGF-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OC1=CC=CC=C1Br |
Canonical SMILES |
CC(C)C(=O)OC1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate](/img/structure/B176567.png)
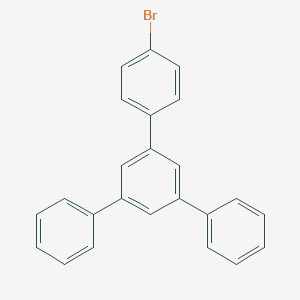
![6-Azaspiro[3.4]octan-5-one](/img/structure/B176571.png)
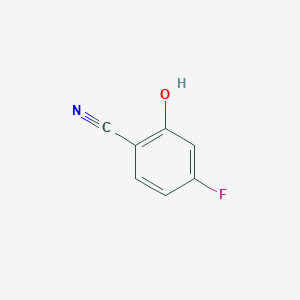

![(2R,3S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B176580.png)

![2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide](/img/structure/B176589.png)
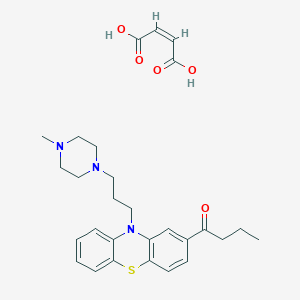
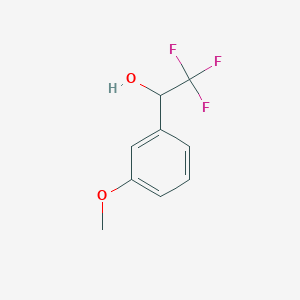
![3,7-Dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B176597.png)


